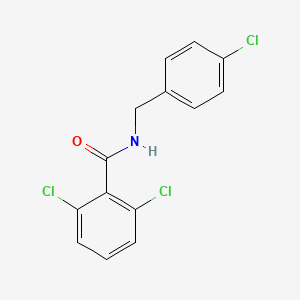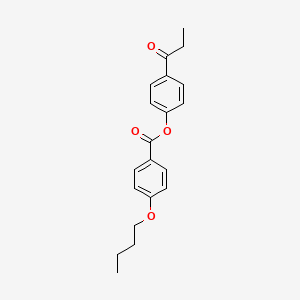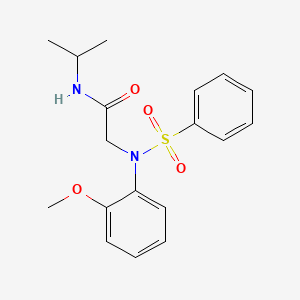
2,6-dichloro-N-(4-chlorobenzyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichloro-N-(4-chlorobenzyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DCB, and it has been synthesized using various methods. DCB has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
科学研究应用
DCB has been studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antifungal activities. DCB has also been studied for its potential use as an insecticide and herbicide. Additionally, DCB has been found to inhibit the growth of bacteria and has been studied for its potential use as an antibacterial agent.
作用机制
The mechanism of action of DCB is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as DNA topoisomerase II and histone deacetylases. DCB has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
DCB has been found to exhibit various biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA repair mechanisms. DCB has also been found to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. Additionally, DCB has been found to induce oxidative stress and inhibit the growth of cancer cells.
实验室实验的优点和局限性
DCB has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. Additionally, DCB has been found to exhibit a wide range of activities, making it a versatile compound for scientific research. However, DCB also has some limitations for lab experiments. It is a toxic compound that requires careful handling, and its mechanism of action is not fully understood, which can make it difficult to interpret results.
未来方向
There are several future directions for the study of DCB. One potential direction is the development of DCB derivatives with improved efficacy and reduced toxicity. Additionally, DCB could be studied for its potential use in combination with other drugs to enhance their therapeutic effects. Further research is also needed to fully understand the mechanism of action of DCB and its potential use as an antibacterial agent. Finally, DCB could be studied for its potential use in the treatment of other diseases such as viral infections and inflammatory disorders.
Conclusion:
In conclusion, DCB is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCB has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. Further research is needed to fully understand the potential of DCB for therapeutic use and to develop new derivatives with improved efficacy and reduced toxicity.
合成方法
DCB can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2,6-dichlorobenzamide with 4-chlorobenzylamine in the presence of a catalyst such as palladium on carbon. The reaction yields DCB as a white crystalline solid with a melting point of 158-160°C.
属性
IUPAC Name |
2,6-dichloro-N-[(4-chlorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c15-10-6-4-9(5-7-10)8-18-14(19)13-11(16)2-1-3-12(13)17/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJTUJVLAVEVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(3-thienylmethyl)amine](/img/structure/B4944589.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4944591.png)

![N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4944601.png)
![ethyl 1-[2-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4944608.png)
![1,3-bis[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine](/img/structure/B4944615.png)
![(3,4-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4944616.png)
![2-[(5-nitro-1-oxidospiro[benzimidazole-2,1'-cyclohexan]-4-yl)amino]ethanol](/img/structure/B4944623.png)
![N-[4-(aminosulfonyl)benzyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)propanamide](/img/structure/B4944638.png)

![ethyl {4-[5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B4944656.png)
![7-amino-5-(2,5-dimethoxyphenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4944658.png)


